Benzo[c]-2,6-napthyridinone
Description
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2H-benzo[h][2,6]naphthyridin-1-one |
InChI |
InChI=1S/C12H8N2O/c15-12-11-8(5-6-13-12)7-14-10-4-2-1-3-9(10)11/h1-7H,(H,13,15) |
InChI Key |
NMVBGJUGSXZHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CNC3=O)C=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Differences Between Benzo[c]-2,6-napthyridinone and Analogues
Key Observations:
Regioselectivity in Synthesis: The position of nitrogen atoms (2,6 vs. 2,7) critically influences synthetic outcomes. Ru-catalyzed cycloaddition favors the 2,7-isomer due to electronic and steric effects, whereas the 2,6-isomer is a minor product requiring chromatographic separation .
Functional Group Tolerance: this compound synthesis tolerates electron-donating substituents on cyanamides, enabling post-functionalization via Suzuki-Miyaura couplings (e.g., 81–85% yields for derivatives) .
Mechanistic and Selectivity Insights
- Electronic Effects: The electron-deficient nature of this compound enhances its binding to ATP pockets in kinases, a trait exploited in Silmitasertib’s design .
- Steric Constraints : Bulky substituents on cyanamides improve regioselectivity in Ru-catalyzed syntheses by directing cycloaddition pathways .
Preparation Methods
Niementowski Reaction with Anthranilic Acid Derivatives
The Niementowski reaction remains a cornerstone for constructing the benzo[c]-2,6-naphthyridinone scaffold. A 2023 study demonstrated the condensation of anthranilic acids (1a–c) with piperidone derivatives (2a,b) under phosphorus oxychloride (POCl₃) atmospheres, yielding 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,naphthyridines (3a–d) . Alkaline workup (e.g., 10% NaOH) facilitated dechlorination and aromatization to produce the target compound. Key parameters include:
-
Temperature : 110–130°C
-
Reaction Time : 6–8 hours
-
Yield : 68–75%
This method’s limitation lies in its reliance on POCl₃, a corrosive and moisture-sensitive reagent, necessitating stringent safety protocols.
Catalytic Methods
Heterogeneous Acid Catalysis (SBA-Pr-SO₃H)
A solvent-free protocol utilizing sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) achieved rapid synthesis of benzo[c]acridine analogues, adaptable to naphthyridinones. The nanoporous catalyst (pore size ~6 nm) acted as a nanoreactor, enhancing reactant confinement and turnover frequency.
Optimized Conditions :
Substrate Scope :
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|
| 4-Chloro | 5 | 92 |
| 4-Methoxy | 8 | 88 |
| 3-Nitro | 13 | 85 |
The catalyst retained 89% activity after five cycles, underscoring its reusability.
Transition Metal-Free Multi-Component Reactions
A 2020 study developed a one-pot synthesis of benzo[c]pyrazolonaphthyridines via Knoevenagel-Michael-cyclization cascades. While targeting a 2,7 isomer, the methodology informs 2,6-naphthyridinone synthesis.
Reaction Pathway :
-
Knoevenagel Condensation : Isatin + malononitrile → arylidene intermediate.
-
Michael Addition : Arylidene + 3-aminopyrazole → spiro-intermediate.
-
Hydrolysis/Cyclization : NaOH-mediated ring expansion.
Conditions :
Green Chemistry Approaches
Solvent-Free Synthesis
Eliminating solvents reduces waste and energy consumption. A 2014 protocol using SBA-Pr-SO₃H achieved 92% yield in 5 minutes under solvent-free conditions. Comparative data:
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| Ethanol | 30 | 75 |
| Water | 45 | 68 |
| Solvent-Free | 5 | 92 |
On-Water Reactions
Water’s high heat capacity and hydrogen-bonding network accelerate reactions via hydrophobic effects. A 2020 “on-water” synthesis of pyrazolo-naphthyridines achieved 82% yield without organic solvents.
Purification and Characterization
Workup Strategies
Spectroscopic Validation
-
¹H NMR : Diagnostic signals at δ 8.2–8.5 ppm (aromatic protons) and δ 3.1–3.4 ppm (alkyl chains).
-
IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) confirm cyclization.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Eco-Friendliness |
|---|---|---|---|
| Niementowski Reaction | 68–75 | 6–8 hours | Low |
| SBA-Pr-SO₃H Catalysis | 85–92 | 2–13 min | High |
| On-Water Multi-Component | 70–82 | 45–60 min | High |
Q & A
Q. What are the standard synthetic methodologies for producing Benzo[c]-2,6-naphthyridinone derivatives, and how are they optimized for yield and purity?
The most efficient method involves ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides. This approach yields both benzo[c][2,7]- and benzo[c][2,6]-naphthyridinones, with regioselectivity (≤99:1) and yields up to 79%. Key factors include:
Q. What spectroscopic and analytical techniques are critical for characterizing Benzo[c]-2,6-naphthyridinone derivatives?
Structural confirmation requires a combination of:
- NMR spectroscopy : and NMR to identify aromatic protons and carbonyl groups.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Elemental analysis : To confirm purity and stoichiometry.
- X-ray crystallography : For unambiguous assignment of regiochemistry in ambiguous cases .
Q. How are reaction conditions tailored to minimize byproducts during Benzo[c]-2,6-naphthyridinone synthesis?
- Catalyst loading : 5–10 mol% Ru catalysts balance cost and efficiency.
- Cyanamide equivalents : Stoichiometric excess (1.2–2.0 eq.) improves cycloaddition efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) isolates major isomers .
Advanced Research Questions
Q. How do substitution patterns on 1,7-diynes influence the regioselectivity of benzo[c]-2,6-naphthyridinone formation?
- Electron-withdrawing groups (EWGs) on diynes favor benzo[c][2,6]-naphthyridinones due to reduced electron density at terminal alkynes.
- Steric effects : Bulky substituents (e.g., aryl groups) on internal alkynes shift selectivity toward 2,6-isomers. Computational studies (DFT) predict transition-state stabilization for minor products .
Q. What strategies are employed to resolve contradictions in cytotoxic activity data between benzo[c]-2,6-naphthyridinone isomers?
- Isomer-specific assays : Separate 2,6- and 2,7-isomers via preparative HPLC before testing.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 5-((3-chlorocyclohexyl)amino) groups) to enhance selectivity for kinases (e.g., CK2) or RNase H domains.
- Mechanistic validation : Molecular docking (Glide, Schrödinger) identifies binding modes in RNase H active sites, explaining potency differences .
Q. How are computational methods integrated to predict the bioactivity of novel benzo[c]-2,6-naphthyridinone derivatives?
- Docking simulations : Prioritize compounds with high binding scores to targets like HIV-1 RNase H (PDB: 3QL1).
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <5, TPSA <140 Ų).
- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .
Q. What functionalization strategies enhance the biological applicability of benzo[c]-2,6-naphthyridinones in hypoxia inhibition or antiviral therapy?
- Boron incorporation : Synthesize boron-based derivatives (e.g., benzo[c][1,2,5]oxadiazoles) via nucleophilic substitution of aryl trifluoroborates.
- Bioisosteric replacements : Replace carboxylate groups with bioisosteres (e.g., tetrazoles) to improve metabolic stability.
- Prodrug design : Esterify carboxylates (e.g., ethyl esters) to enhance membrane permeability .
Q. How are analytical challenges addressed in quantifying trace benzo[c]-2,6-naphthyridinone derivatives in complex matrices?
- HPLC-fluorescence detection : Optimize mobile phases (acetonitrile/water with 0.1% TFA) and excitation/emission wavelengths (e.g., λex = 280 nm, λem = 350 nm).
- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive quantification in biological samples (LOQ ≤1 ng/mL).
- Standard addition method : Validate recovery rates in spiked matrices (e.g., plasma) to correct for matrix effects .
Methodological Notes
- Contradiction Management : Conflicting cytotoxicity data may arise from isomer impurities. Always verify purity via NMR (≥95%) before biological assays .
- Advanced Synthesis : For boron-containing derivatives, silica gel-mediated hydrolysis of trifluoroborates ensures high yields (≥85%) under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
